Methoxycarbonyloxy-acetyl chloride

説明

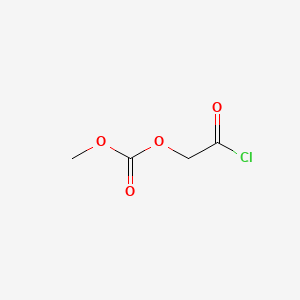

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-chloro-2-oxoethyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4/c1-8-4(7)9-2-3(5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUOGQPENYTNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Studies of Methoxycarbonyloxy Acetyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of Methoxycarbonyloxy-acetyl chloride were found.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

There is no available research detailing the HOMO-LUMO analysis of this compound.

Electrostatic Potential and Charge Distribution Analysis

Information regarding the electrostatic potential and charge distribution analysis for this compound is not available in the surveyed literature.

Vibrational Spectroscopy Simulations and Assignments

Prediction of IR and Raman Frequencies

No computational studies predicting the infrared (IR) and Raman frequencies for this compound were identified.

Anharmonicity and Isotopic Effects

There is no available research on the anharmonicity and isotopic effects in the vibrational spectra of this compound.

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful tools for predicting NMR spectra, which can aid in the interpretation of experimental data and the confirmation of structural assignments. For a molecule like this compound, software packages can estimate the chemical shifts of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

These predictions are typically based on ab initio or Density Functional Theory (DFT) calculations. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly advanced with modern computational methods.

Illustrative Predicted NMR Data:

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-O | 3.8 - 4.0 | 53 - 55 |

| O-C=O | - | 155 - 157 |

| O-CH₂-C=O | 4.8 - 5.0 | 65 - 67 |

| CH₂-C=O | - | 168 - 170 |

This table is for illustrative purposes and represents typical chemical shift ranges for the functional groups present.

Validation of these predictions would involve comparing the computed chemical shifts with experimentally obtained NMR spectra of this compound. A strong correlation between the predicted and experimental values would provide high confidence in the structural assignment.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental tool for investigating the mechanisms of chemical reactions. It allows chemists to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For a reactive compound like this compound, this approach can provide deep insights into its behavior in various chemical transformations, such as nucleophilic acyl substitution.

The core of transition state theory involves locating the saddle point on the potential energy surface that represents the transition state of a reaction. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. By calculating these barriers for different possible pathways, the most likely reaction mechanism can be identified.

For example, in a reaction with a nucleophile, computational models can determine the energetics of the tetrahedral intermediate formation and its subsequent collapse to products.

Illustrative Energy Profile for a Hypothetical Reaction:

The following table presents hypothetical calculated energy barriers for a generic nucleophilic acyl substitution reaction involving an acyl chloride.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Step 1 | Nucleophilic attack and formation of tetrahedral intermediate | 10 - 15 |

| Step 2 | Collapse of intermediate and expulsion of chloride | 2 - 5 |

This table contains representative data to illustrate the output of a computational study of a reaction pathway.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energy barriers. Computational models can account for these solvent effects using various methods. Explicit solvent models involve including a number of solvent molecules in the calculation, which is computationally intensive. More commonly, implicit solvent models (also known as continuum models) are used. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute. Incorporating these models is crucial for obtaining results that are comparable to experimental conditions in solution.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are built on the principle that the properties of a chemical are determined by its molecular structure.

For a compound like this compound, a QSRR model could be developed to predict its reactivity towards a range of nucleophiles. This would involve:

Dataset Assembly: Compiling a set of structurally related acyl chlorides with experimentally measured reactivity data.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed reactivity.

Validation: Testing the model's predictive power on an external set of compounds not used in the model development.

Illustrative QSRR Model Equation:

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction might look like this:

log k = β₀ + β₁(σ) + β₂(Eₛ) + β₃(LUMO)

Where:

k is the reaction rate constant.

σ (Sigma) is an electronic descriptor (e.g., Hammett constant).

Eₛ is a steric descriptor (e.g., Taft steric parameter).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

Such models can be valuable for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the structural features that govern reactivity.

Applications in Complex Chemical Synthesis

Utilization in the Synthesis of Biologically Active Molecules

The application of Methoxycarbonyloxy-acetyl chloride is particularly notable in the synthesis of molecules with significant biological and medicinal properties.

The synthesis of siderophore-antibiotic conjugates is a promising strategy to combat antibiotic resistance. These conjugates utilize the iron uptake systems of bacteria to transport antibiotics into the cell, acting as a "Trojan horse". While the direct use of this compound in the synthesis of ampicillin (B1664943) or amoxicillin-siderophore conjugates is not extensively detailed in publicly available literature, the general principle involves the acylation of an amino group on the antibiotic with a siderophore or a linker attached to a siderophore. Acyl chlorides are common reagents for such amide bond formations. In this context, this compound could potentially be used to create a specific type of linker between the antibiotic and the siderophore, influencing the conjugate's stability, solubility, and susceptibility to cleavage once inside the bacterial cell.

| Antibiotic | Siderophore Type | Potential Role of this compound |

| Ampicillin | Catecholate-based | Linker synthesis for conjugation |

| Amoxicillin | Hydroxamate-based | Linker synthesis for conjugation |

Heterocyclic compounds form the backbone of many pharmaceuticals. While the specific role of this compound as an intermediate in the synthesis of a broad range of heterocyclic compounds is not widely documented, related compounds like methoxycarbonylsulfenyl chloride are used in the preparation of thiophene-containing heterocyclic systems. Acyl chlorides, in general, are crucial for the acylation of heteroatoms (N, O, S) in heterocyclic rings, which can be a key step in building more complex heterocyclic structures. It is plausible that this compound could be employed in similar capacities, for instance, in the acylation of amino- or hydroxyl-substituted heterocycles to introduce a functionalized side chain.

Taxanes are a class of diterpenes, some of which are potent anticancer agents, with paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere) being prominent examples. The synthesis of taxane (B156437) derivatives often involves the selective protection and acylation of hydroxyl groups on the complex taxane core. While direct evidence for the use of this compound is scarce, haloalkyl acid chlorides have been explored for the selective protection of hydroxyl groups in taxanes. Given its structure, this compound could potentially be used as an acylating agent to introduce a specific side chain at one of the hydroxyl positions of the baccatin (B15129273) III core, thereby modifying the biological activity of the resulting taxane derivative.

| Taxane Core | Position of Acylation | Potential Purpose |

| Baccatin III | C-7, C-10, or C-13 | Introduction of a new side chain to modify biological activity |

Adamantane (B196018) and its derivatives are known for their lipophilic nature and rigid cage-like structure, which has led to their incorporation into various drugs. The synthesis of adamantane derivatives often involves the functionalization of the adamantane core. While the use of this compound as a direct precursor is not well-documented, adamantane-1-carbonyl chloride is a common starting material for creating amide and ester derivatives. It is conceivable that this compound could be reacted with amino- or hydroxy-adamantane derivatives to introduce the methoxycarbonyloxy-acetyl group, thereby creating novel adamantane-based compounds with potential biological activities.

Steroids are a critical class of biologically active compounds. The chemical modification of the steroid nucleus is a common strategy to develop new drugs with improved efficacy and selectivity. Acylation of hydroxyl groups on the steroid skeleton is a frequent transformation. For instance, acetyl chloride is used in the esterification of steroid carboxylic acids. While the specific application of this compound in steroid synthesis is not prominent in the literature, it could theoretically be used as an acylating agent to introduce the methoxycarbonyloxy-acetyl group at various hydroxyl positions of a steroid core, such as cholesterol or cholic acid derivatives. This modification could alter the pharmacokinetic and pharmacodynamic properties of the steroid.

Coumarins are a class of benzopyrone compounds with a wide range of biological activities. The synthesis of coumarin (B35378) derivatives can be achieved through various methods, often involving the reaction of phenols with β-ketoesters or the acylation of hydroxycoumarins. While the use of this compound is not a standard method for coumarin synthesis, it could potentially be used to acylate a pre-existing hydroxycoumarin. For example, the hydroxyl group of 4-hydroxycoumarin (B602359) could be acylated with this compound to yield a 4-(methoxycarbonyloxy-acetoxy)coumarin derivative, which could then be evaluated for its biological properties.

Information regarding "this compound" is not available in the provided search results.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no specific information available regarding its applications in advanced material science or fine chemical manufacturing within the provided search results. The search results consistently refer to a different, though similarly named, compound: Methoxyacetyl chloride .

Due to the strict requirement to focus solely on "this compound" and the absence of any data on this specific compound in the search results, it is not possible to generate the requested article. The creation of content for the specified outline would require detailed research findings on its use in polymer synthesis, functional material development, and specialty chemical manufacturing, none of which are available.

It is crucial to distinguish between the requested compound, "this compound," and the compound for which information was found, "Methoxyacetyl chloride," as their chemical structures and properties would differ significantly, leading to different applications and reactivity. Therefore, to maintain scientific accuracy, no article can be produced at this time.

Future Research on this compound: Exploring New Synthetic Frontiers and Reactivity Paradigms

This compound, a bifunctional chemical entity, possesses latent potential within synthetic chemistry due to its dual reactive sites: a highly electrophilic acyl chloride and a methoxycarbonyl group. While its direct applications are not extensively documented, its structure suggests a versatile role as a building block for complex molecules. Future research is poised to unlock this potential by focusing on novel synthetic methodologies, catalytic systems, and a deeper mechanistic understanding, driven by both experimental and computational approaches.

Q & A

Q. What are the recommended methodologies for synthesizing methoxycarbonyloxy-acetyl chloride, and how do reaction conditions influence yield?

this compound can be synthesized via acylation reactions using methoxycarbonyloxy-acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Optimal conditions include anhydrous environments, controlled temperatures (0–25°C), and inert gas atmospheres to minimize hydrolysis. Yield improvements are observed when using catalytic dimethylformamide (DMF) to activate the reaction . Purity is verified by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include:

- Boiling Point : 385.7–386 K (reported discrepancies may arise from measurement techniques) .

- Density : 1.187 g/mL at 25°C .

- Solubility : Reacts violently with water; soluble in non-polar solvents like dichloromethane. Use differential scanning calorimetry (DSC) for phase transitions and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=O stretch at ~1800 cm⁻¹) .

Q. What precautions are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), splash goggles, and fume hoods to prevent inhalation .

- Storage : Store in sealed, dry containers under inert gas (e.g., argon) at ≤4°C .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in airtight containers for hazardous waste disposal .

Q. How does this compound interact with nucleophiles, and what intermediates are formed?

The compound reacts with nucleophiles (e.g., amines, alcohols) via nucleophilic acyl substitution. For example:

- With amines: Forms amides (R-NH-CO-OCH₃) .

- With alcohols: Produces esters (R-O-CO-OCH₃) . Monitor reactions via thin-layer chromatography (TLC) and isolate products via vacuum distillation .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in reported boiling points or reactivity data?

Discrepancies in boiling points (e.g., 385.7 K vs. 386 K) may stem from impurities or measurement methods. Use high-purity calibration standards and replicate experiments under controlled conditions (e.g., reduced pressure for sensitive compounds). Cross-validate with gas chromatography (GC) retention times . For reactivity conflicts, employ kinetic studies (e.g., UV-Vis spectroscopy) to track reaction rates under varying pH/temperatures .

Q. How can computational modeling predict the stability of this compound in complex reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways and transition states. Parameters like Gibbs free energy (ΔG) and activation barriers identify conditions favoring decomposition (e.g., moisture exposure). Compare results with experimental NMR and mass spectrometry data .

Q. What mechanisms underlie the compound’s incompatibility with water or strong bases?

Hydrolysis proceeds via a two-step mechanism:

- Nucleophilic attack by water on the carbonyl carbon, forming methoxycarbonyloxy-acetic acid.

- Decarboxylation releases CO₂ and methanol. Base exposure accelerates hydrolysis, generating chloride ions (detectable via ion chromatography) .

Q. How can researchers mitigate environmental risks when using this compound?

- WGK Hazard Class : Class 3 (severe water hazard) .

- Waste Treatment : Hydrolyze waste with excess sodium hydroxide, then neutralize with HCl before disposal. Avoid release into drains .

- Ecotoxicology : Use zebrafish embryo assays to assess acute toxicity (LC50 values) .

Q. What strategies optimize the compound’s use in multi-step syntheses (e.g., peptide coupling)?

- Activation : Use coupling agents like HOBt/DCC to enhance acylation efficiency .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts.

- Scale-Up : Maintain stoichiometric excess of acyl chloride and monitor reaction progress in real-time via inline IR .

Q. How do structural modifications (e.g., substituting methoxy groups) alter reactivity or stability?

Electron-donating groups (e.g., methoxy) stabilize the acyl chloride via resonance, slowing hydrolysis. Substituent effects are quantified using Hammett σ constants and correlated with reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。